

# Spectroscopic Profile of Pseudosaccharin Chloride: A Technical Guide

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## Compound of Interest

Compound Name: *Pseudosaccharin chloride*

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For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the spectroscopic data for **Pseudosaccharin chloride** (3-chloro-1,2-benzothiazole 1,1-dioxide), a key intermediate in chemical synthesis. This document presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside general experimental protocols for these analytical techniques.

## Chemical Structure and Properties

- IUPAC Name: 3-chloro-1,2-benzothiazole 1,1-dioxide[1]
- Synonyms: **Pseudosaccharin chloride**, 3-Chloro-psi-saccharin
- CAS Number: 567-19-1
- Molecular Formula: C<sub>7</sub>H<sub>4</sub>CINO<sub>2</sub>S[1]
- Molecular Weight: 201.63 g/mol [1]

## Spectroscopic Data

While comprehensive, publicly available spectra for **Pseudosaccharin chloride** are limited, the following tables summarize the expected and reported spectroscopic characteristics based on data for analogous compounds and general principles of spectroscopy.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **Pseudosaccharin chloride**, the aromatic protons and carbons will exhibit characteristic chemical shifts.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for **Pseudosaccharin Chloride**

| Protons     | Chemical Shift (ppm) | Multiplicity |
|-------------|----------------------|--------------|
| Aromatic CH | 7.8 - 8.2            | Multiplet    |

Note: The aromatic protons on the benzene ring are expected to appear as a complex multiplet in the downfield region due to the electron-withdrawing effects of the sulfonyl and chloro groups.

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data for **Pseudosaccharin Chloride**

| Carbon                  | Chemical Shift (ppm) |
|-------------------------|----------------------|
| C=N-Cl                  | ~150-160             |
| Quaternary C (aromatic) | ~125-140             |
| Aromatic CH             | ~120-135             |

Note: The carbon atom attached to both the nitrogen and chlorine is expected to be the most downfield. The other aromatic carbons will have distinct signals based on their electronic environment.

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of **Pseudosaccharin chloride** is expected to be dominated by absorptions from the aromatic ring and the sulfonyl group.

Table 3: Expected IR Absorption Bands for **Pseudosaccharin Chloride**

| Functional Group                   | Wavenumber (cm <sup>-1</sup> ) | Intensity        |
|------------------------------------|--------------------------------|------------------|
| Aromatic C-H stretch               | 3100 - 3000                    | Medium           |
| Aromatic C=C stretch               | 1600 - 1450                    | Medium to Strong |
| Asymmetric SO <sub>2</sub> stretch | ~1350                          | Strong           |
| Symmetric SO <sub>2</sub> stretch  | ~1180                          | Strong           |
| C-Cl stretch                       | 800 - 600                      | Medium           |

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **Pseudosaccharin chloride**, the mass spectrum would show the molecular ion peak and characteristic fragments.

Table 4: Predicted Mass Spectrometry Data for **Pseudosaccharin Chloride**

| m/z     | Interpretation   |
|---------|--|
| 201/203 | Molecular ion peak [M] <sup>+</sup> and [M+2] <sup>+</sup> due to <sup>35</sup> Cl and <sup>37</sup> Cl isotopes (approx. 3:1 ratio) |
| 166     | [M-Cl] <sup>+</sup>  |
| 138     | [M-SO <sub>2</sub> ] <sup>+</sup>  |
| 102     | [C <sub>6</sub> H <sub>4</sub> CN] <sup>+</sup>  |

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Specific parameters may need to be optimized for the instrument used.

## NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Pseudosaccharin chloride** in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in an NMR tube.

- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- $^1\text{H}$  NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
- $^{13}\text{C}$  NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlet peaks for each carbon. A larger number of scans will be required due to the low natural abundance of  $^{13}\text{C}$ .
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

## IR Spectroscopy

- Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of **Pseudosaccharin chloride** with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) setup, place a small amount of the solid sample directly on the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400  $\text{cm}^{-1}$ ).
- Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (or pure KBr pellet).

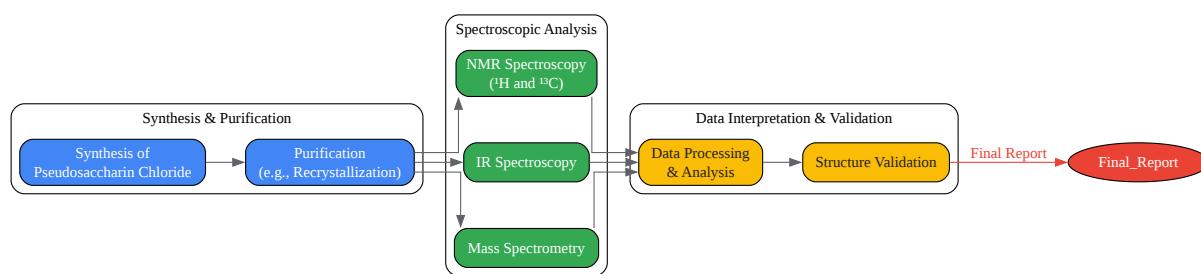
## Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For a volatile and thermally stable compound like **Pseudosaccharin chloride**, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a common technique.
- Instrumentation: Use a mass spectrometer capable of electron ionization and with a mass analyzer that can resolve the isotopic pattern of chlorine (e.g., a quadrupole or time-of-flight analyzer).

- GC Separation (for GC-MS): If using GC-MS, dissolve the sample in a volatile organic solvent and inject it into the gas chromatograph. Use a suitable capillary column (e.g., a non-polar column like DB-5) and a temperature program to separate the analyte from any impurities.
- Mass Analysis: Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 50-300).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

## Logical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like **Pseudosaccharin chloride**.



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Caption: Workflow for Synthesis and Spectroscopic Characterization.

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## References

- 1. 3-Chloro-1,2-benzisothiazole | C7H4CINS | CID 598190 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Pseudosaccharin Chloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1345206#spectroscopic-data-of-pseudosaccharin-chloride-nmr-ir-mass-spec]

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